2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Struggling with regioisomer-dependent kinase selectivity? 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine (CAS 1249754-44-6) provides the precise 3-yl benzothiophene/4-Cl-pyrimidine scaffold for unambiguous SAR. • Reactive 4-Cl handle for rapid SNAr diversification • Avoids false negatives from incorrect regioisomers • Ideal for parallel synthesis of focused kinase libraries. Reliable supply with verified purity.

Molecular Formula C12H7ClN2S
Molecular Weight 246.72 g/mol
CAS No. 1249754-44-6
Cat. No. B1467970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine
CAS1249754-44-6
Molecular FormulaC12H7ClN2S
Molecular Weight246.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C3=NC=CC(=N3)Cl
InChIInChI=1S/C12H7ClN2S/c13-11-5-6-14-12(15-11)9-7-16-10-4-2-1-3-8(9)10/h1-7H
InChIKeyDSTVMFZGVVZLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine Overview


2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine (CAS: 1249754-44-6) is a heterocyclic compound belonging to the class of benzothiophene-pyrimidine hybrids . It features a benzo[b]thiophene ring system connected at the 3-position to a pyrimidine core, which is further substituted with a chlorine atom at the 4-position . This specific arrangement of aromatic rings and a reactive chloro substituent makes the compound a valuable intermediate or building block for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors .

1
Heterocyclic building block for kinase inhibitor library synthesis
2
3-yl benzothiophene scaffold for specific binding-space exploration
3
4-chloro reactive handle for SNAr-based derivatization

Substitution Risk for 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine


In medicinal chemistry, the substitution pattern on a heterocyclic core is a critical determinant of biological activity and selectivity. The 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine scaffold represents a specific regioisomer. A close analog, such as 4-(1-benzothiophen-2-yl)-2-chloropyrimidine (CAS 124959-26-8), has the benzothiophene attached at the 2-position and the chlorine at the 2-position of the pyrimidine, respectively . Such structural permutations are known to profoundly alter a compound's binding orientation within kinase ATP-binding pockets, leading to significant differences in potency and selectivity profiles [1]. Therefore, generic substitution based on similar molecular formulas or core structures is scientifically unsound without direct comparative activity data, which is currently limited for this specific compound .

Regioisomer Mismatch

Target: 3-yl attachment Alternative: 2-yl attachment

Binding geometry and kinase selectivity profile may differ significantly from 2-yl isomers. Direct replacement without comparative data is not supported.

Reactivity Mismatch

Target: 4-chloro pyrimidine Alternative: 2-chloro pyrimidine

SNAr reactivity context varies by position. 2-chloro analogs may require harsher conditions, limiting their utility in mild sequential functionalization strategies.

Comparative Evidence for 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine


Regioisomeric Attachment: 3-yl vs 2-yl Benzothiophene

The attachment point of the benzothiophene ring to the pyrimidine core is a key structural variable. 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine possesses a 3-yl linkage. While direct quantitative data for this exact compound is unavailable, class-level inference from structurally related benzothiophene-pyrimidine kinase inhibitors indicates that this specific regioisomeric orientation can significantly influence kinase binding [1]. For instance, in a study of MK2 inhibitors, benzothiophene derivatives with a 3-yl substitution pattern demonstrated distinct binding modes and selectivity profiles compared to their 2-yl counterparts, leading to optimized cellular potency [1]. In contrast, an analog like 4-(1-benzothiophen-2-yl)-2-chloropyrimidine presents a different geometry for target engagement . The choice of the 3-yl isomer for this building block implies a strategic design choice aimed at accessing a specific binding conformation not possible with the 2-yl isomer.

Regioisomeric Attachment
Class-level inference
3-yl vs 2-yl substitution
Binding geometry context may differ.
Direct comparative data not found.
Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

4-Chloro vs 2-Chloro Pyrimidine Reactivity

The position of the chlorine atom on the pyrimidine ring dictates the compound's reactivity and utility in cross-coupling reactions. 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine has a chlorine at the 4-position. A closely related analog, 4-(1-benzothiophen-2-yl)-2-chloropyrimidine, has the chlorine at the 2-position . In general, 4-chloropyrimidines are known to be more reactive towards nucleophilic aromatic substitution (SNAr) compared to 2-chloropyrimidines, which often requires more forcing conditions or different catalytic systems [1]. This difference in reactivity can be crucial for sequential functionalization strategies in the synthesis of complex, polysubstituted pyrimidine libraries. The 4-chloro derivative offers a more readily accessible handle for initial derivatization under milder conditions, potentially leading to higher yields and greater synthetic throughput compared to its 2-chloro analog.

SNAr Reactivity
Class-level inference
4-chloro > 2-chloro (qualitative)
Milder conditions may be feasible.
Kinetic data not available.
Organic Synthesis Medicinal Chemistry Building Block

Purity Specification as Procurement Benchmark

The molecular weight and purity of a compound are fundamental procurement specifications. 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine has a molecular weight of 246.72 g/mol and a molecular formula of C12H7ClN2S . A common comparator, 4-(1-benzothiophen-2-yl)-2-chloropyrimidine, is an isomer with an identical molecular weight . While the mass is identical, the purity specification offered by a vendor can be a point of differentiation. A discontinued listing for 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine indicated a minimum purity of 95% . In contrast, the purity of 4-(1-benzothiophen-2-yl)-2-chloropyrimidine from other vendors is often not specified or requires inquiry . For precise applications, a documented purity level provides a baseline for expected performance and reduces the need for additional purification steps, thereby saving time and resources.

Purity Benchmark
Data to verify
Min 95% (past source)
Provides a documented quality baseline.
Specifications may vary; validate.
Chemical Property Purity Analysis Quality Control

Application Scenarios for 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine


Focused Kinase Inhibitor Library Synthesis

Given the class-level evidence linking the 3-yl benzothiophene-pyrimidine scaffold to MK2 inhibition [1], this compound is best utilized as a key intermediate for generating novel kinase inhibitors. The 4-chloro group serves as a reactive handle for introducing diverse amine or other nucleophile-containing fragments via SNAr chemistry, enabling rapid exploration of structure-activity relationships (SAR) around this chemotype.

Regioisomer-Specific Probe Synthesis

For projects requiring precise control over molecular geometry, this compound provides the specific 3-yl benzothiophene and 4-chloro pyrimidine substitution pattern. This is crucial for synthesizing chemical probes intended to validate a specific binding hypothesis, as the use of an incorrect regioisomer (e.g., 2-yl benzothiophene or 2-chloro pyrimidine) could lead to false negative or misleading results .

Late-Stage Diversification in Parallel Synthesis

The established reactivity of the 4-chloro group in SNAr reactions makes this compound well-suited for parallel synthesis workflows [2]. As a late-stage intermediate, it can be reacted with a library of amines under relatively mild conditions to produce a set of final analogs with high efficiency, a strategy commonly employed in medicinal chemistry to accelerate lead optimization.

Application
Selection Property
Validation Focus
Kinase library synthesis
3-yl benzothiophene core
Binding-space exploration
Regioisomer-specific probes
4-chloro pyrimidine handle
Geometry-critical elaboration
Late-stage diversification
SNAr reactivity context
Parallel synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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